N-(Pyrimidin-5-Yl)benzamide

X-ray crystallography Mitochondrial branched chain aminotransferase Biochemical tool compounds

Validated ligand for BCATM (2.40Å PDB data) & pan-HDAC reference control (IC50 213nM). Fragment-like (MW 199.21, XlogP=1) with known binding mode—ideal for FBDD, SAR library expansion, and assay validation. Distinct pyrimidin-5-yl configuration ensures experimental reproducibility versus 2- or 4-yl analogs. DMSO soluble (>30mg/mL).

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B7590671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyrimidin-5-Yl)benzamide
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN=CN=C2
InChIInChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-6-12-8-13-7-10/h1-8H,(H,14,15)
InChIKeyRKVZLNKZLQVUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyrimidin-5-Yl)benzamide: Scientific Selection and Procurement Baseline


N-(Pyrimidin-5-Yl)benzamide (CAS: 103854-65-5, PDB Ligand ID: 68B) is a heterocyclic amide composed of a benzamide moiety linked to a pyrimidine ring at the 5-position. It is primarily employed as a biochemical tool compound and synthetic intermediate [1][2]. The compound has been co-crystallized with human mitochondrial branched chain aminotransferase (BCATM), providing high-resolution structural data [1][2]. As a fragment-like small molecule (MW 199.21) with a predicted XlogP of 1 and topological polar surface area (TPSA) of 54.9 Ų, it serves as a validated scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies .

Why Generic Pyrimidinyl-Benzamide Analogs Cannot Substitute for N-(Pyrimidin-5-Yl)benzamide in Target-Specific Assays


N-(Pyrimidin-5-Yl)benzamide cannot be generically substituted because subtle variations in the pyrimidine substitution pattern and heterocyclic nitrogen arrangement fundamentally alter target recognition, binding mode, and off-target activity profiles. While N-pyridinyl benzamides show potent inhibition of CYP11B2 with IC50 values between 53–166 nM [1], and pyrimidine benzamides with alternative substituents demonstrate inhibition of IKK-2 (IC50 = 40 nM) , the unsubstituted pyrimidin-5-yl configuration of the target compound yields a distinct binding interaction with BCATM and differential HDAC activity profiles ranging from 213 nM to 8.73 μM depending on the HDAC isoform assayed [2]. These structural nuances mean that substituting a pyrimidin-2-yl, pyrimidin-4-yl, or pyridinyl analog will not recapitulate the same biological or structural outcomes, potentially invalidating experimental reproducibility and SAR conclusions.

Quantitative Differentiation of N-(Pyrimidin-5-Yl)benzamide for Procurement Decisions


Structural Validation: High-Resolution Co-Crystal Binding Mode with Human BCATM Enzyme

N-(Pyrimidin-5-Yl)benzamide is a validated ligand in the PDB (Ligand ID: 68B) with a published X-ray crystal structure at 2.40 Å resolution in complex with human mitochondrial branched chain aminotransferase (BCATM) [1]. This structural data confirms a specific binding mode, making the compound useful for fragment-based drug discovery (FBDD) campaigns, computational docking validation, and as a control in structural biology experiments. While other pyrimidine benzamide derivatives also have published co-crystal structures with kinases or HDACs, the BCATM binding mode of this specific compound is distinct and provides a unique structural reference point.

X-ray crystallography Mitochondrial branched chain aminotransferase Biochemical tool compounds Fragment-based drug discovery

Histone Deacetylase (HDAC) Activity Profiling: Isoform-Dependent Inhibitory Potency

N-(Pyrimidin-5-Yl)benzamide exhibits HDAC inhibitory activity that varies significantly depending on the HDAC isoform and assay conditions. The compound shows an IC50 of 213 nM in a HeLa cell nuclear extract HDAC inhibition assay [1]. For comparison, a related benzamide HDAC inhibitor (CHEMBL251383) showed an IC50 of 2.80 μM in a similar HeLa nuclear extract assay [2]. Another structurally distinct pyrimidine benzamide analog demonstrated an IC50 of 8.73 μM against recombinant HDAC5 [3]. These data indicate that N-(Pyrimidin-5-Yl)benzamide possesses sub-micromolar HDAC inhibitory activity that is superior to some comparators but substantially weaker than optimized clinical HDAC inhibitors (e.g., vorinostat, IC50 ~10 nM). The compound's relatively modest potency positions it as a useful control compound or starting scaffold for SAR optimization.

Histone deacetylase Epigenetics Enzyme inhibition Cancer biology

Physicochemical Properties: Balanced Lipophilicity and Polar Surface Area for Fragment Optimization

N-(Pyrimidin-5-Yl)benzamide possesses physicochemical properties that are highly favorable for fragment-based drug discovery (FBDD) and lead optimization. The compound has a calculated XlogP of 1 and a topological polar surface area (TPSA) of 54.9 Ų . For comparison, the structurally similar N-(pyridin-3-yl)benzamide CYP11B2 inhibitors typically have higher lipophilicity due to additional hydrophobic substituents required for target potency [1]. The pyrazinyl benzamide analog N-(pyrazin-2-yl)benzamide has a higher nitrogen content that can increase hydrogen-bonding capacity but may alter membrane permeability. The target compound's low molecular weight (199.21 Da) and balanced lipophilicity provide an optimal starting point for fragment elaboration with substantial room for adding molecular weight and complexity while remaining within drug-like chemical space.

Lipinski's Rule of Five Fragment-based drug discovery Drug-likeness Medicinal chemistry

Optimized Application Scenarios for N-(Pyrimidin-5-Yl)benzamide in Scientific and Industrial Workflows


Structural Biology: Co-Crystallization and Fragment Screening for BCATM-Targeted Therapeutics

Procurement for structural biology laboratories engaged in fragment-based drug discovery (FBDD) targeting amino acid metabolism pathways. N-(Pyrimidin-5-Yl)benzamide serves as a validated ligand with a known binding mode to human BCATM at 2.40 Å resolution . This structural data enables researchers to: (1) use the compound as a positive control in fragment screening campaigns, (2) perform computational docking validation using the deposited PDB coordinates, and (3) rationally design derivative libraries by modifying the benzamide or pyrimidine moieties while preserving core binding interactions. The compound's fragment-like properties (MW 199.21, XlogP = 1) make it particularly suitable for these applications.

Epigenetic Assay Development: HDAC Reference Inhibitor for Method Optimization

Procurement for laboratories developing or validating HDAC enzymatic assays. The compound exhibits a moderate IC50 of 213 nM in HeLa cell nuclear extract HDAC assays , providing a useful reference point that is neither too potent (which would obscure assay linearity) nor too weak (which would require high compound concentrations and risk solvent effects). This potency range makes N-(Pyrimidin-5-Yl)benzamide suitable for: (1) establishing assay dynamic range and Z'-factor calculations, (2) serving as an inter-plate control for fluorescence-based HDAC activity measurements, and (3) providing a baseline for comparing more potent developmental HDAC inhibitors. The compound's activity against multiple HDAC isoforms also makes it valuable for pan-HDAC inhibition studies.

Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Expansion

Procurement for medicinal chemistry groups seeking a chemically tractable core scaffold for generating focused compound libraries. N-(Pyrimidin-5-Yl)benzamide provides a synthetically accessible starting point for SAR exploration, with clear vectors for modification: (1) substitution on the phenyl ring of the benzamide moiety, (2) functionalization at the 2-, 4-, or 6-positions of the pyrimidine ring, and (3) replacement of the amide linker with alternative connecting groups. The compound's low molecular weight (199.21 Da) and balanced physicochemical properties provide ample room for adding functional groups while maintaining drug-like properties. Furthermore, the pyrimidine ring introduces additional hydrogen-bond acceptors that can enhance target engagement compared to purely phenyl-based benzamides.

Biochemical Tool Compound: Kinase and Enzyme Panel Screening Control

Procurement for contract research organizations (CROs) and pharmaceutical screening departments requiring well-characterized control compounds for enzyme and kinase panel assays. N-(Pyrimidin-5-Yl)benzamide has documented interactions with BCATM via crystallography and measurable HDAC inhibitory activity [1]. While not a potent clinical candidate, its activity profile across these diverse enzyme families makes it useful as: (1) a weakly active control in broad-panel kinase/phosphatase selectivity screens to establish baseline inhibition thresholds, (2) a tool for validating assay reproducibility across multiple enzyme targets, and (3) a reference compound for assessing non-specific binding or aggregation effects in high-throughput screening formats. The compound's solubility in DMSO (>30 mg/mL) facilitates ready preparation of screening stocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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